Cas no 1368251-70-0 (Isoquinoline, 4-bromo-1,8-dichloro-)

Isoquinoline, 4-bromo-1,8-dichloro- Chemical and Physical Properties
Names and Identifiers
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- Isoquinoline, 4-bromo-1,8-dichloro-
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- Inchi: 1S/C9H4BrCl2N/c10-6-4-13-9(12)8-5(6)2-1-3-7(8)11/h1-4H
- InChI Key: QKWHDONMXQZHSV-UHFFFAOYSA-N
- SMILES: C1(Cl)C2=C(C=CC=C2Cl)C(Br)=CN=1
Isoquinoline, 4-bromo-1,8-dichloro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-398014-0.05g |
4-bromo-1,8-dichloroisoquinoline |
1368251-70-0 | 0.05g |
$924.0 | 2023-05-29 | ||
Enamine | EN300-398014-0.25g |
4-bromo-1,8-dichloroisoquinoline |
1368251-70-0 | 0.25g |
$1012.0 | 2023-05-29 | ||
Enamine | EN300-398014-0.5g |
4-bromo-1,8-dichloroisoquinoline |
1368251-70-0 | 0.5g |
$1056.0 | 2023-05-29 | ||
Enamine | EN300-398014-2.5g |
4-bromo-1,8-dichloroisoquinoline |
1368251-70-0 | 2.5g |
$2155.0 | 2023-05-29 | ||
Enamine | EN300-398014-5.0g |
4-bromo-1,8-dichloroisoquinoline |
1368251-70-0 | 5g |
$3189.0 | 2023-05-29 | ||
Enamine | EN300-398014-0.1g |
4-bromo-1,8-dichloroisoquinoline |
1368251-70-0 | 0.1g |
$968.0 | 2023-05-29 | ||
Enamine | EN300-398014-1.0g |
4-bromo-1,8-dichloroisoquinoline |
1368251-70-0 | 1g |
$1100.0 | 2023-05-29 | ||
Enamine | EN300-398014-10.0g |
4-bromo-1,8-dichloroisoquinoline |
1368251-70-0 | 10g |
$4729.0 | 2023-05-29 |
Isoquinoline, 4-bromo-1,8-dichloro- Related Literature
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
Additional information on Isoquinoline, 4-bromo-1,8-dichloro-
4-Bromo-1,8-Dichloro-Isoquinoline: A Comprehensive Overview
The compound 4-bromo-1,8-dichloro-isoquinoline, also known by its CAS number 1368251-70-0, is a highly specialized organic molecule belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The substitution pattern in this compound—specifically the bromine atom at position 4 and chlorine atoms at positions 1 and 8—confers unique chemical properties that make it valuable in various applications.
Recent studies have highlighted the potential of 4-bromo-1,8-dichloro-isoquinoline in the field of materials science, particularly in the development of advanced organic semiconductors. Researchers have found that the electronic properties of this compound can be fine-tuned by modifying its substituents, which opens up possibilities for its use in next-generation electronic devices such as organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). The bromine and chlorine substituents play a crucial role in modulating the molecule's electron transport properties, making it a promising candidate for high-performance electronic materials.
In addition to its electronic applications, 4-bromo-1,8-dichloro-isoquinoline has also been explored in the realm of drug discovery. Isoquinolines are known for their pharmacological activity, and this compound's unique substitution pattern may enhance its bioavailability and target specificity. Recent research has focused on its potential as an anti-cancer agent, with studies indicating that it may inhibit key enzymes involved in tumor growth and metastasis. The bromine and chlorine substituents are believed to contribute to its pharmacokinetic profile, making it a compelling lead compound for further drug development.
The synthesis of 4-bromo-1,8-dichloro-isoquinoline involves a multi-step process that typically begins with the preparation of isoquinoline derivatives through Friedlander annulation or other cyclization reactions. The introduction of bromine and chlorine substituents requires careful control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing production costs and improving scalability.
From an environmental standpoint, the stability and degradation behavior of 4-bromo-1,8-dichloro-isoquinoline have been studied to assess its potential impact on ecosystems. Research indicates that under certain conditions, such as exposure to UV light or microbial activity, the compound undergoes degradation pathways that minimize its persistence in the environment. This information is critical for ensuring responsible use and disposal practices in industrial applications.
In conclusion, 4-bromo-1,8-dichloro-isoquinoline (CAS No. 1368251-70-0) is a versatile compound with significant potential across multiple fields. Its unique chemical structure and functional groups make it a valuable tool in materials science, drug discovery, and organic synthesis. As research continues to uncover new applications and optimize its properties, this compound is poised to play an increasingly important role in advancing modern technology and medicine.
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